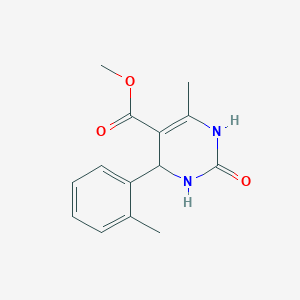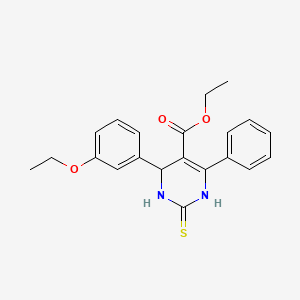![molecular formula C19H30O2 B4006208 1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4006208.png)
1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene
Vue d'ensemble
Description
1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two methyl groups and a complex ethoxy chain that includes a methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene can be achieved through a multi-step process involving the following key steps:
Formation of the Benzene Derivative: The starting material, 1,2-dimethylbenzene, undergoes a Friedel-Crafts alkylation reaction to introduce the ethoxy groups. This reaction typically uses an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylcyclohexyl Group: The ethoxy-substituted benzene derivative is then reacted with 3-methylcyclohexanol in the presence of a strong acid catalyst like sulfuric acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and chromatography may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and ethoxy chains allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylbenzene: A simpler aromatic hydrocarbon with two methyl groups on the benzene ring.
3-Methylcyclohexanol: A cyclohexane derivative with a hydroxyl group and a methyl group.
1,2,3-Trimethylbenzene: An aromatic compound with three methyl groups on the benzene ring.
Uniqueness
1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene is unique due to its combination of an aromatic benzene ring with complex ethoxy and methylcyclohexyl substituents. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1,2-dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-15-6-4-8-18(14-15)10-11-20-12-13-21-19-9-5-7-16(2)17(19)3/h5,7,9,15,18H,4,6,8,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKXGWSKDYHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCOCCOC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4006132.png)

![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006141.png)
![3-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4006144.png)
![N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006158.png)

![oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006166.png)
![4-Benzyl-1-[2-(2,4-dimethylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4006172.png)
![2-methoxy-N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4006179.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006189.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006197.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3-methoxy-1-propanamine oxalate](/img/structure/B4006203.png)
![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4006216.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006221.png)
